Anilinomethyl carbamimidothioate

Description

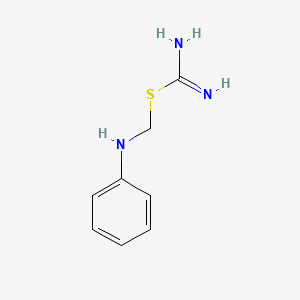

Structure

3D Structure

Properties

CAS No. |

102272-92-4 |

|---|---|

Molecular Formula |

C8H11N3S |

Molecular Weight |

181.26 g/mol |

IUPAC Name |

anilinomethyl carbamimidothioate |

InChI |

InChI=1S/C8H11N3S/c9-8(10)12-6-11-7-4-2-1-3-5-7/h1-5,11H,6H2,(H3,9,10) |

InChI Key |

QUAUURVJNHKWAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCSC(=N)N |

Origin of Product |

United States |

Structure Activity Relationship Sar and Mechanistic Elucidation of Anilinomethyl Carbamimidothioate Derivatives

Systematic Investigation of Structural Modifications and Their Influence on Biological Interactions

The structure-activity relationship (SAR) for carbamimidothioate derivatives has been explored, particularly in the context of enzyme inhibition. Studies on a series of (4-sulphamoylphenyl)carbamimidothioates have demonstrated that modifications to different parts of the molecule can significantly alter inhibitory potency and selectivity against various enzyme isoforms.

For instance, in the inhibition of human carbonic anhydrase (CA) isoforms, the nature of the substituent on the carbamimidothioate moiety plays a crucial role. The general order of inhibitory activity was found to be allyl carbamimidothioate ≥ benzyl (B1604629) carbamimidothioates ≈ alkyl carbamimidothioates ≥ propargyl carbamimidothioates nih.gov. Within aliphatic derivatives, a clear trend was observed where increasing the length of the carbon chain enhanced inhibitory activity. A notable example is the heptyl-substituted derivative, which was 34 times more potent as a CA II inhibitor than its methyl-substituted counterpart nih.gov. This suggests that hydrophobic interactions within the active site are a key determinant of potency for this class of compounds.

The substitution pattern on the aromatic ring, analogous to the anilino ring, is a critical factor influencing molecular recognition and the strength of binding to biological targets. In the case of benzylic carbamimidothioate derivatives acting as carbonic anhydrase II inhibitors, the electronic properties of the substituents have a profound effect. The presence of electron-withdrawing groups on the phenyl ring was shown to increase inhibitory activity nih.gov. Conversely, the introduction of electron-donating groups led to a reduction in potency nih.gov.

This relationship is highlighted by the superior performance of compounds with halogen substitutions. For example, the derivative with a 3,5-difluorobenzyl substitution was identified as the most effective inhibitor against the hCA II isoform among the tested series nih.gov. This indicates that the electronic landscape of the anilino portion of the molecule is pivotal for optimal interaction with amino acid residues within the enzyme's active site, likely through favorable electrostatic or hydrogen bonding interactions.

Conformational analysis is a fundamental tool for understanding how the three-dimensional shape of a molecule influences its biological activity. The spatial arrangement of atoms and functional groups determines how a ligand can fit into a receptor's binding site. Flexible molecules, such as anilinomethyl carbamimidothioate derivatives, can adopt multiple conformations, only some of which may be biologically active. By identifying the low-energy, active conformation, researchers can design more rigid and potent analogs. While specific conformational analysis studies for this compound derivatives were not prominently featured in the surveyed literature, this type of analysis remains a crucial aspect of rational drug design for correlating molecular structure with activity profiles.

Mechanistic Studies of Biological Actions at the Molecular and Cellular Level

Understanding the precise mechanism by which a compound exerts its biological effect is fundamental to drug development. For this compound derivatives, mechanistic studies focus on their interactions with specific enzymes and receptors at a molecular level, elucidating the nature of binding and the consequences of this interaction on cellular pathways.

Table 1: Inhibition Data (KI in nM) of (4-sulphamoylphenyl)carbamimidothioate Derivatives against Human Carbonic Anhydrase Isoforms I and II.

| Compound ID | R Group | hCA I (KI nM) | hCA II (KI nM) |

|---|---|---|---|

| 8a | -CH₃ | 92.5 | 85.8 |

| 8b | -C₃H₇ | 75.3 | 4.5 |

| 8c | -C₇H₁₅ | 69.4 | 2.5 |

| 8j | -CH₂(4-F-C₆H₄) | 75.8 | 15.3 |

| 8k | -CH₂(4-Cl-C₆H₄) | 88.4 | 10.2 |

| 8l | -CH₂(4-CF₃-C₆H₄) | 73.5 | 8.9 |

| 8m | -CH₂(3,5-diF-C₆H₃) | 82.2 | 1.7 |

| AAZ * | - | 250 | 12.5 |

Data sourced from investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors nih.gov. AAZ (Acetazolamide) is a standard CA inhibitor shown for comparison.

Neuraminidase and Tyrosine Kinase: Neuraminidase and tyrosine kinases are other critical enzyme classes that serve as important drug targets. Neuraminidase is essential for the replication of influenza viruses, and its inhibitors are key antiviral drugs mdpi.comnih.gov. Tyrosine kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for anticancer therapies mdpi.comed.ac.uk. While extensive research exists on inhibitors for these enzymes, the specific investigation of this compound derivatives as inhibitors of neuraminidase or tyrosine kinases was not identified in the reviewed literature.

The interaction between a ligand and its receptor is governed by the principles of kinetics and thermodynamics. Binding kinetics describe the rates at which a ligand associates (the on-rate, k-on) and dissociates (the off-rate, k-off) from its receptor. These rates determine the duration of the drug-receptor complex, which can be more influential on the pharmacological effect than binding affinity alone. The equilibrium dissociation constant (Kd), a measure of binding affinity, is the ratio of the off-rate to the on-rate (k-off/k-on).

Thermodynamic analysis further characterizes the binding by quantifying the changes in enthalpy (ΔH) and entropy (ΔS) upon complex formation. This provides insight into the forces driving the interaction, such as hydrogen bonds, van der Waals forces, and hydrophobic effects. While these principles are fundamental to understanding drug action, specific experimental studies detailing the binding kinetics and thermodynamics of this compound derivatives with their biological targets were not found in the literature searched for this article. Such studies would be invaluable for a complete mechanistic understanding and for the future design of derivatives with optimized kinetic profiles.

Table of Compounds Mentioned

| Compound Name/Identifier |

|---|

| This compound |

| (4-sulphamoylphenyl)carbamimidothioates |

| Acetazolamide (AAZ) |

| Methyl (4-sulphamoylphenyl)carbamimidothioate (8a) |

| Propyl (4-sulphamoylphenyl)carbamimidothioate (8b) |

| Heptyl (4-sulphamoylphenyl)carbamimidothioate (8c) |

| 4-Fluorobenzyl (4-sulphamoylphenyl)carbamimidothioate (8j) |

| 4-Chlorobenzyl (4-sulphamoylphenyl)carbamimidothioate (8k) |

| 4-(Trifluoromethyl)benzyl (4-sulphamoylphenyl)carbamimidothioate (8l) |

Chemical Reactivity, Stability, and Reaction Pathways Relevant to Mechanistic Understanding

Due to the limited availability of specific research on the chemical reactivity, stability, and reaction pathways of "this compound," this section will discuss the expected reactivity based on the behavior of closely related structural analogs, such as N-arylmethyl thioureas and guanidinyl thioureas. The inherent functionalities—an aniline (B41778) ring, a methylene (B1212753) bridge, and a carbamimidothioate moiety—dictate the molecule's chemical behavior.

The carbamimidothioate group, which is structurally similar to a guanidinyl-thiourea, is the most reactive part of the molecule. This group possesses both nucleophilic (amine and thione) and basic (guanidine-like) centers. The stability of this compound is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents.

Key Reaction Pathways:

Desulfurization to Form Guanidines: A primary reaction pathway for compounds containing a thiourea (B124793) or a related moiety is the conversion to the corresponding guanidine. This transformation typically involves an oxidative or metal-catalyzed desulfurization process. For instance, the treatment of a thiourea derivative with an oxidizing agent can lead to the formation of a carbodiimide intermediate, which then reacts with an amine to yield a guanidine. tandfonline.comresearchgate.net

Reaction with Electrophiles: The nitrogen atoms in the carbamimidothioate moiety are nucleophilic and can react with various electrophiles. Alkylation and acylation reactions are expected to occur at these positions, leading to a variety of substituted derivatives.

Thermal Decomposition: Substituted thioureas can undergo thermal decomposition. The pathway of decomposition can be influenced by temperature and the substitution pattern on the thiourea. At elevated temperatures, an equilibrium may be established between the thiourea, an isothiocyanate, and an amine. researchgate.net This equilibrium can be a key step in various synthetic transformations.

Hydrolysis: The stability of guanidine and thiourea derivatives in aqueous media can vary. Bicyclic guanidines, for example, have been shown to be susceptible to hydrolysis in the presence of hydroxide ions. The carbamimidothioate moiety in this compound could potentially undergo hydrolysis under certain pH conditions, leading to the formation of urea derivatives and hydrogen sulfide.

Illustrative Reactivity Data of Analogous Compounds:

To provide a more concrete understanding of the potential reactivity, the following tables summarize findings from studies on related guanidine-thiourea and substituted thiourea compounds.

Table 1: Catalytic Activity of a Guanidine-Thiourea Organocatalyst in a Nitro-Michael Addition Reaction nih.gov

| Entry | Solvent | Time (h) | Yield (%) |

| 1 | Toluene | 2 | 66 |

| 2 | CH2Cl2 | 24 | 85 |

| 3 | THF | 24 | 96 |

| 4 | CH3CN | 24 | 75 |

| 5 | Dioxane | 24 | 88 |

This table demonstrates the catalytic activity of a guanidine-thiourea compound in promoting a carbon-carbon bond-forming reaction, highlighting the influence of the solvent on the reaction's efficiency.

Table 2: Conversion of Substituted Thioureas to Guanidines via Photocatalysis acs.org

| Entry | Thiourea Substituent | Product Yield (%) |

| 1 | Diphenyl | 81 |

| 2 | 4-Methoxyphenyl, Phenyl | 75 |

| 3 | 4-Chlorophenyl, Phenyl | 68 |

| 4 | 4-Trifluoromethylphenyl, Phenyl | 45 |

| 5 | N-Benzyl | 22 |

This table illustrates the photocatalytic conversion of various N-substituted thioureas to their corresponding guanidines, indicating that the electronic nature of the substituents can influence the reaction yield.

Advanced Spectroscopic and Crystallographic Analyses in Carbamimidothioate Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure and conformational preferences of anilinomethyl carbamimidothioate in solution. nih.govresearchgate.net Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom, while advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions, offering insights into the molecule's preferred three-dimensional arrangement. mdpi.combirmingham.ac.uk

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the anilino group would typically appear in the downfield region (δ 6.5-8.0 ppm). The methylene (B1212753) (-CH₂-) protons, situated between the anilino nitrogen and the carbamimidothioate nitrogen, would likely present as a singlet or a multiplet depending on the rotational freedom and coupling with adjacent protons. The N-H protons of the anilino and carbamimidothioate groups would show broad signals whose chemical shifts are sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon skeleton. np-mrd.orglibretexts.org The carbon atom of the thiocarbonyl group (C=S) is characteristically found in the downfield region of the spectrum, often above 180 ppm. mdpi.com The aromatic carbons of the phenyl ring would display a set of signals between δ 110-150 ppm. The methylene carbon would resonate in the aliphatic region of the spectrum.

Conformational Analysis: The rotational freedom around the various single bonds in this compound can lead to different conformations in solution. uq.edu.au Variable-temperature NMR studies and two-dimensional NMR techniques like NOESY can be employed to understand these conformational dynamics. mdpi.com For instance, NOESY can detect spatial proximities between the protons of the aniline (B41778) ring and the methylene protons, helping to define the preferred orientation of the anilino group relative to the rest of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on typical ranges for similar functional groups.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 7.5 | 115 - 130 |

| Aromatic C-N | - | 140 - 150 |

| -CH₂- | 4.5 - 5.5 | 40 - 50 |

| C=S | - | >180 |

| -NH- (Anilino) | 5.0 - 6.0 (broad) | - |

| -NH₂ (Carbamimidothioate) | 7.0 - 8.0 (broad) | - |

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of this compound in the solid state. nih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and intermolecular interactions within the crystal lattice.

Studies on related carbamimidothioate structures show that the carbamimidothioate group tends to be planar or nearly planar. nih.gov The C-N bond lengths within this group are often intermediate between typical single and double bonds, suggesting electron delocalization. nih.gov The crystal structure would also elucidate the hydrogen bonding network, which is expected to be extensive given the presence of N-H groups, playing a crucial role in the packing of the molecules in the crystal.

Table 2: Typical Bond Lengths and Angles for a Carbamimidothioate Moiety Data derived from related structures. nih.govresearchgate.netresearchgate.net

| Bond | Typical Length (Å) | Angle | Typical Angle (°) |

|---|---|---|---|

| C=S | 1.65 - 1.75 | N-C-N | 115 - 125 |

| C-N (Amidine) | 1.30 - 1.40 | N-C=S | 118 - 128 |

| C-N (Thioamide) | 1.35 - 1.45 | C-N-C | 120 - 130 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Interaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and studying intermolecular interactions like hydrogen bonding. nih.govs-a-s.org Each vibrational mode of the molecule corresponds to a specific energy, which can be observed as an absorption band in the IR or Raman spectrum. nist.govnist.gov

Key Vibrational Modes:

N-H Stretching: The N-H stretching vibrations of the aniline and carbamimidothioate groups are expected to appear in the 3200-3500 cm⁻¹ region. libretexts.org The broadening and position of these bands can indicate the extent of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group appears just below 3000 cm⁻¹. libretexts.orgvscht.cz

C=N and C-N Stretching: The stretching vibrations of the C=N and C-N bonds of the carbamimidothioate moiety are expected in the 1500-1650 cm⁻¹ region.

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key characteristic band for thiourea (B124793) and its derivatives, typically appearing in the 700-850 cm⁻¹ region. daneshyari.comnih.gov Its position can be influenced by coupling with other vibrations.

Aromatic Ring Vibrations: The characteristic C=C stretching vibrations of the phenyl ring are expected around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric vibrations and the C=S bond, which may show a strong Raman signal. researchgate.netresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound Frequencies are approximate and based on data for related compounds. daneshyari.comresearchgate.net

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N-H | Stretching | 3200 - 3500 | Medium-Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |

| C=N / C-N | Stretching | 1500 - 1650 | Strong |

| Aromatic C=C | Stretching | ~1600, 1450-1500 | Medium-Strong |

| C=S | Stretching | 700 - 850 | Medium |

Mass Spectrometry Techniques for Compound Identification and Mechanistic Fragment Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. core.ac.ukresearchgate.net Upon ionization, the molecule breaks apart in a predictable manner, providing a "fingerprint" that can be used for identification and structural confirmation. libretexts.org

Expected Fragmentation Pathways:

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule. The presence of nitrogen atoms (an odd number in this case) would result in an odd nominal molecular weight, according to the nitrogen rule. libretexts.org

Alpha-Cleavage: Cleavage of the bond between the methylene group and the anilino nitrogen is a likely fragmentation pathway. miamioh.edu This would result in the formation of a stable anilino-containing fragment or a carbamimidothioate-containing fragment.

Loss of Small Molecules: The loss of small, stable neutral molecules such as HCN, H₂S, or NH₃ from the molecular ion is also a common fragmentation pathway in such compounds.

Fragmentation of the Anilino Group: The phenyl ring can undergo characteristic fragmentations, such as the loss of a C₂H₂ (acetylene) molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion and its fragments, allowing for the determination of the elemental composition and further confirming the identity of the compound. nist.gov

Table 4: Plausible Mass Spectrometric Fragments for this compound

| Fragment Ion | Proposed Structure / Loss | Significance |

|---|---|---|

| [M]⁺• | C₈H₁₀N₄S⁺• | Molecular Ion |

| [M - CH₂N]⁺ | Loss of azomethine | Cleavage of the anilino-methyl bond |

| [C₆H₅NHCH₂]⁺ | Anilinomethyl cation | Alpha-cleavage |

| [C₇H₅N]⁺• | Loss of CH₃N₂S | Fragmentation of the side chain |

| [C₆H₅]⁺ | Phenyl cation | Loss of the entire substituent |

Computational and Theoretical Chemistry Approaches in Anilinomethyl Carbamimidothioate Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and reactivity of molecules that are often inaccessible through experimental means alone. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each with its own strengths in the study of compounds like Anilinomethyl carbamimidothioate.

Density Functional Theory (DFT) Applications in Conformational and Spectroscopic Studies

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. youtube.com It is extensively used to investigate the conformational landscapes and spectroscopic properties of molecules.

In the context of carbamimidothioate derivatives, DFT calculations, often employing functionals like B3LYP and M06-2X with appropriate basis sets such as 6-311+G(d,p), are used to perform conformational analyses. nih.govnih.gov This allows researchers to identify stable conformers and understand the energetic relationships between different spatial arrangements of the molecule. nih.govnih.gov For instance, studies on similar structures, like dipeptides, have successfully located numerous stable conformers and analyzed their migration patterns to more stable geometries. nih.govnih.gov

DFT is also a powerful tool for interpreting and predicting spectroscopic data. fapesp.brnih.gov Theoretical calculations of vibrational frequencies (FT-IR and Raman) and electronic spectra (UV-Vis) can be compared with experimental data to confirm molecular structures. nih.govmdpi.comscirp.org For example, DFT has been used to analyze the vibrational spectra of various organic molecules, aiding in the assignment of characteristic bands. scirp.org Furthermore, DFT calculations can provide insights into electronic properties such as HOMO-LUMO gaps, which are crucial for understanding chemical reactivity and electronic transitions. nih.gov

Table 1: Examples of DFT Functionals and Basis Sets in Spectroscopic Studies

| Compound Type | DFT Functional | Basis Set | Application | Reference |

| Dipeptide | B3LYP, B3LYP-D3, M06-2X | 6-311+G(d,p) | Conformational Analysis, UV-Vis Spectra | nih.govnih.gov |

| Carbazate Derivatives | B3LYP | 6-31G(d,p) | Geometry Optimization, FMO Analysis | nih.gov |

| Chloro-azaindole-carbaldehydes | B3LYP-D3, PBE0-D3, ωB97X-D | Not Specified | Vibrational Spectra Analysis | mdpi.com |

| Pyrimethamine | B3LYP, MN15, wB97XD | 6-311++G(d,p), def2TZVPP | Vibrational and NMR Spectra | scirp.org |

| Co(III) Complex | B3LYP | 6-31+G(d,p)/LanL2DZ | Structure Optimization, UV-Vis Spectra | mdpi.com |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

Understanding how a molecule like this compound interacts with biological targets is crucial for its development as a potential therapeutic agent. Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for this purpose. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, providing insights into the binding mode and affinity. lupinepublishers.comnih.gov This technique is widely used to screen large libraries of compounds against a specific protein target. nih.govnih.govnih.gov For instance, in the study of novel tacrine-carbamate derivatives as cholinesterase inhibitors, covalent docking was used to determine the binding modes of the compounds at the active sites of the enzymes. nih.gov

Following docking, molecular dynamics simulations can be performed to study the stability and dynamics of the ligand-receptor complex over time. nih.govmdpi.com MD simulations provide a more realistic picture of the interactions in a dynamic environment, taking into account the flexibility of both the ligand and the protein. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. nih.govmdpi.com For example, MD simulations have been used to assess the stability of ligand-protein complexes for potential antibacterial and anticancer agents. nih.govmdpi.com

Table 2: Applications of Molecular Docking and Dynamics Simulations

| Study Area | Target | Method | Key Findings | Reference |

| Antibacterial Agents | Staphylococcus aureus MurD | Molecular Docking, MD Simulation | Identified key binding interactions and stability of the complex. | nih.gov |

| Anticancer Agents | Tubulin | Molecular Docking, MD Simulation | Revealed hydrogen bonds and hydrophobic interactions within the binding pocket. | mdpi.com |

| Cholinesterase Inhibitors | AChE, BuChE | Covalent Docking | Determined binding modes of pseudo-irreversible inhibitors. | nih.gov |

| TTR Stabilizers | Val122Ile TTR mutant | MD Simulation | Investigated binding of derivatives and identified key functional groups for stability. | mdpi.com |

Virtual Screening and In Silico Library Design for Novel Carbamimidothioate Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov This approach significantly reduces the time and cost associated with experimental screening. nih.gov Structure-based virtual screening utilizes the 3D structure of the target protein to dock candidate molecules and rank them based on their predicted binding affinity. nih.gov

In the context of this compound, virtual screening can be employed to identify novel analogues with potentially improved activity. nih.gov By screening large chemical databases, researchers can prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. nih.gov

Furthermore, in silico library design allows for the creation of novel chemical entities that are not present in existing databases. nih.gov By combining different molecular fragments and scaffolds, it is possible to generate vast libraries of virtual compounds. nih.gov These libraries can then be screened to identify promising new carbamimidothioate analogues with desired properties. For example, a study on cyanobacterial pseudo-natural products involved generating an in silico library by tethering fragments to create novel compounds with favorable drug-like properties. nih.gov

Prediction of Reaction Mechanisms and Transition States using Computational Methods

Computational chemistry provides powerful tools for elucidating reaction mechanisms and identifying transition state structures. nih.gov Understanding the pathway of a chemical reaction is essential for optimizing reaction conditions and for designing new synthetic routes. researchgate.net

Quantum chemical methods, particularly DFT, can be used to calculate the energies of reactants, products, intermediates, and transition states along a reaction coordinate. nih.govresearchgate.net This allows for the determination of activation energies and the identification of the most favorable reaction pathway. nih.gov For example, computational studies have been used to predict the reactivity of covalent warheads by calculating reaction barriers. chemrxiv.org

The prediction of reaction outcomes is another area where computational methods are making a significant impact. arxiv.orgmit.edu Machine learning models, trained on large datasets of known reactions, can predict the products of a given set of reactants with increasing accuracy. arxiv.orgmit.edu While challenges remain in generalizing to novel chemistry, these methods hold great promise for accelerating the discovery of new reactions and synthetic pathways. arxiv.org

Applications of Anilinomethyl Carbamimidothioate and Its Analogues As Research Tools and Chemical Probes

Development of Chemical Probes for Target Identification and Validation in Biological Systems

Chemical probes are indispensable small molecules for dissecting complex biological processes. nih.gov They are designed to interact with a specific protein target, enabling researchers to study its function in a cellular context. The design of a chemical probe typically incorporates a binding group for the target, a reactive group for covalent modification (in the case of irreversible probes), and a reporter tag for detection. nih.gov

The anilinomethyl carbamimidothioate scaffold is well-suited for the development of chemical probes. The aniline (B41778) ring can be substituted to create a variety of analogues that can be optimized for selective binding to a target protein. The carbamimidothioate group, being a reactive moiety, could potentially serve as a "warhead" for covalent modification of the target protein, a feature often desired in probes for robust target labeling and identification.

For instance, studies on other carbamimidothioate-containing compounds have demonstrated their ability to act as inhibitors of specific enzymes, such as carbonic anhydrases. This suggests that the carbamimidothioate group can be recognized by and react with active sites of certain proteins. By analogy, this compound analogues could be designed to target other enzymes where the carbamimidothioate could form a covalent bond with a nucleophilic residue in the active site.

The general workflow for using a chemical probe for target identification involves treating a biological sample (e.g., cell lysate or intact cells) with the probe, followed by the detection of the probe-protein complex. This is often achieved through a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging. nih.gov The this compound scaffold could be readily modified to include such reporter tags, for example, by attaching them to the aniline ring or a suitable linker.

Table 1: Potential Design of this compound-Based Chemical Probes

| Component | Role in Chemical Probe | Potential Implementation in this compound |

| Binding Group | Confers selectivity for the target protein. | Substituted aniline ring and overall molecular shape. |

| Reactive Group | Forms a covalent bond with the target protein. | The carbamimidothioate moiety. |

| Reporter Tag | Enables detection and/or isolation of the probe-target complex. | Biotin, fluorophores, or click chemistry handles attached to the aniline ring. |

Utilization in Activity-Based Protein Profiling (ABPP) Studies

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess the functional state of entire enzyme families directly in native biological systems. ABPP utilizes active site-directed covalent probes to label and identify active enzymes. chemrxiv.org The core of an ABPP probe is a reactive group, or "warhead," that covalently modifies a catalytically active residue in the enzyme's active site.

Given the reactive nature of the carbamimidothioate group, this compound analogues could be developed as novel probes for ABPP. The carbamimidothioate could act as a warhead targeting specific classes of enzymes, potentially those with a reactive serine, cysteine, or other nucleophilic residue in their active site. The aniline and methyl components of the scaffold would influence the selectivity of the probe for certain enzyme subfamilies.

In a typical competitive ABPP experiment, a biological sample is pre-incubated with a library of potential inhibitors before the addition of a broad-spectrum ABPP probe. If a compound in the library binds to the active site of an enzyme, it will block the labeling of that enzyme by the ABPP probe. This allows for the high-throughput screening of inhibitor libraries and the determination of their selectivity across a proteome. This compound-based probes could expand the repertoire of available tools for ABPP, enabling the study of enzyme classes that are not well-covered by existing probes.

Contribution to the Construction of Diverse Chemical Libraries for High-Throughput Screening

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large numbers of compounds to identify "hits" with a desired biological activity. The success of an HTS campaign is highly dependent on the chemical diversity of the compound library being screened.

The this compound scaffold provides an excellent starting point for the construction of diverse chemical libraries. The synthesis of this scaffold allows for the introduction of diversity at multiple points. For example:

The Aniline Ring: A wide variety of substituted anilines can be used as starting materials, leading to analogues with different electronic and steric properties.

The Methyl Group: The methyl group could potentially be replaced with other alkyl or aryl groups to explore different binding pockets.

The Carbamimidothioate: The sulfur and nitrogen atoms of the carbamimidothioate can be alkylated or acylated to further diversify the scaffold.

This synthetic tractability would allow for the creation of a large library of this compound analogues with a wide range of physicochemical properties, increasing the probability of finding hits against a variety of biological targets in an HTS campaign.

Table 2: Potential Points of Diversification for this compound Libraries

| Position of Diversification | Potential Modifications |

| Aniline Ring | Substitution with various functional groups (e.g., halogens, alkyl, alkoxy, nitro). |

| Methyl Group | Replacement with other alkyl chains, cyclic groups, or aryl moieties. |

| Carbamimidothioate Group | S-alkylation, N-acylation, or formation of different salt forms. |

Exploitation in Advanced Material Science Research

While the primary focus of this article is on biological applications, the chemical structure of this compound suggests potential, though less explored, applications in material science. For instance, anilino-methyl groups are present in compounds like anilino-methyl-triethoxysilane, which are used as coupling agents and for surface modification of materials.

The carbamimidothioate moiety, with its sulfur and nitrogen atoms, could potentially coordinate with metal ions, suggesting applications in the development of novel coordination polymers or metal-organic frameworks (MOFs). These materials have a wide range of applications, including catalysis, gas storage, and sensing. The ability to modify the aniline ring would allow for the fine-tuning of the electronic properties and steric bulk of the ligand, which could in turn be used to control the structure and properties of the resulting materials. However, it is important to note that there is currently no specific literature detailing the use of this compound in this context.

Future Perspectives and Emerging Trends in Anilinomethyl Carbamimidothioate Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and development. researchgate.net These technologies offer the potential to accelerate the design-make-test-analyze cycle by predicting molecular properties, optimizing synthetic pathways, and identifying novel drug candidates. nih.gov For anilinomethyl carbamimidothioate research, AI and ML can be leveraged in several key areas:

De Novo Design: Generative AI models, such as chemical language models, can design novel molecules with desired physicochemical and biological properties. youtube.com By learning from vast datasets of chemical structures and their activities, these models can propose new this compound analogs with potentially enhanced efficacy or novel mechanisms of action. nih.gov

Property Prediction: AI algorithms can predict a wide range of properties for virtual compounds, including solubility, toxicity, and metabolic stability. nih.govyoutube.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. For instance, ML models can be trained to predict the binding affinity of this compound derivatives to specific biological targets.

Retrosynthesis and Reaction Optimization: AI tools can assist in planning the synthesis of complex molecules by suggesting optimal reaction pathways and conditions. nih.gov This can significantly improve the efficiency of producing this compound and its analogs.

The integration of these computational approaches promises to streamline the discovery pipeline, leading to the faster identification and development of new therapeutic agents based on the this compound scaffold.

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of this compound and its derivatives is a crucial aspect of its research and development. Future efforts will focus on creating more efficient, cost-effective, and environmentally friendly synthetic methods. Key trends include:

Green Chemistry: The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. This includes the use of safer solvents, renewable starting materials, and catalytic reactions to minimize waste. The development of such protocols for carbamimidothioate synthesis is an active area of research.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and cleaner products in shorter reaction times. unimi.it This technology has been successfully applied to various organic transformations and holds promise for the synthesis of carbamimidothioates.

Novel Catalytic Systems: The development of new and more efficient catalysts is a continuous effort in organic synthesis. Research into novel metal-based or organocatalytic systems could provide new routes to this compound and its analogs with high stereoselectivity.

These advanced synthetic methodologies will not only make the production of this compound more sustainable but also facilitate the creation of a wider diversity of analogs for biological screening.

Exploration of Novel Biological Targets and Pathophysiological Processes

While the initial research on this compound may have focused on specific biological targets, future investigations will likely broaden to explore its effects on a wider range of cellular and physiological processes. This exploration could uncover new therapeutic applications for this class of compounds.

A key area of future research will be the identification of novel biological targets for this compound and its derivatives. This can be achieved through a combination of computational and experimental approaches, including:

Target-Based Screening: Screening this compound against panels of known biological targets can identify unexpected interactions and potential new therapeutic uses.

Phenotypic Screening: Assessing the effects of the compound on cellular or organismal phenotypes without a preconceived target can reveal novel mechanisms of action and therapeutic opportunities.

Chemoproteomics: This technique uses chemical probes to identify the protein targets of a small molecule within a complex biological system.

By expanding the scope of biological investigation, researchers may uncover previously unknown therapeutic potential for this compound in various diseases.

Innovations in Biophysical and Mechanistic Characterization Techniques for Carbamimidothioates

A deep understanding of how a compound interacts with its biological target at a molecular level is crucial for rational drug design and optimization. Innovations in biophysical and mechanistic characterization techniques will provide unprecedented insights into the action of this compound.

Future research will likely employ a range of advanced techniques to study the interactions of this compound with its biological targets:

| Technique | Application in this compound Research |

| Cryo-Electron Microscopy (Cryo-EM) | Determining the high-resolution 3D structure of this compound bound to its protein target. |

| Surface Plasmon Resonance (SPR) | Quantifying the binding affinity and kinetics of the interaction between the compound and its target in real-time. |

| Isothermal Titration Calorimetry (ITC) | Measuring the thermodynamic parameters of binding, providing insights into the driving forces of the interaction. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterizing the structure and dynamics of both the compound and its target protein, both individually and in complex. |

| Mass Spectrometry (MS) | Identifying post-translational modifications and covalent adducts that may result from the compound's interaction with its target. nih.gov |

| Computational Modeling and Simulation | Simulating the binding process at an atomic level to understand the key interactions and guide the design of improved analogs. youtube.com |

By combining these powerful techniques, researchers can build a comprehensive picture of the molecular mechanism of action of this compound, paving the way for the development of more potent and selective therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for anilinomethyl carbamimidothioate, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via multicomponent reactions involving aromatic aldehydes, thiourea derivatives, and alkylating agents. A one-pot approach using S-benzylisothiourea hydrochloride as a precursor under mild acidic conditions (e.g., HCl/EtOH) has demonstrated yields >80% with high purity . Key variables include:

- Temperature : Reactions at 60–80°C minimize side-product formation.

- Catalyst : Use of Lewis acids (e.g., ZnCl₂) enhances reaction efficiency.

- Work-up : Ethanol recrystallization improves purity (>95% by HPLC).

For reproducibility, document stoichiometry, solvent ratios, and purification steps in detail .

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., aniline protons at δ 6.8–7.2 ppm; thiourea carbons at δ 170–180 ppm) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 193.2) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .

Always compare data with literature or reference standards .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer: The compound is sensitive to moisture and oxidation. Optimal storage conditions include:

- Temperature : 2–8°C under inert gas (argon/nitrogen) .

- Solubility : Store in anhydrous DMSO or DMF to prevent hydrolysis.

Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer: Use in silico tools to predict structure-activity relationships (SAR):

- Docking Studies : Target enzymes (e.g., tubulin) using AutoDock Vina to optimize binding affinity .

- QSAR Models : Correlate substituent electronegativity (e.g., Cl, CH₃) with anticancer activity (IC₅₀ values) .

- ADMET Prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP <3 for blood-brain barrier penetration) .

Validate predictions with in vitro assays (e.g., MTT for cytotoxicity) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Address discrepancies through:

- Comparative Assay Design : Standardize cell lines (e.g., HeLa vs. MCF-7) and protocols (e.g., incubation time, serum concentration) .

- Meta-Analysis : Aggregate data from ≥3 independent studies using fixed/random-effects models to identify outliers .

- Mechanistic Studies : Use Western blotting or flow cytometry to confirm target engagement (e.g., apoptosis vs. anti-mitotic effects) .

Report negative results transparently to avoid publication bias .

Q. What strategies improve the regioselectivity of this compound in heterocyclic synthesis?

Methodological Answer: Optimize reaction conditions for Hantzsch-type cyclizations:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor 5-membered ring formation .

- Catalyst Screening : Cu(I) catalysts enhance regioselectivity (>90% for isoxazoline derivatives) .

- Temperature Gradients : Stepwise heating (25°C → 80°C) reduces byproducts.

Characterize products via X-ray crystallography to confirm regiochemistry .

Q. How can researchers ensure reproducibility of this compound-based assays across laboratories?

Methodological Answer: Adopt standardized protocols:

- Material Characterization : Share NMR, HPLC, and elemental analysis data via open-access repositories .

- Detailed Supplemental Information : Include step-by-step videos or spectra in supporting files .

- Inter-Lab Validation : Collaborate with ≥2 external labs to cross-verify IC₅₀ values .

Use unique identifiers (e.g., PubChem CID) for chemical tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.